Mao-B-IN-17
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mao-B-IN-17 is a selective and potent inhibitor of monoamine oxidase B (MAO-B), with an IC50 value of 5.08 μM . This compound is primarily used in the study of central nervous system disorders, including Parkinson’s disease . Monoamine oxidase B is an enzyme that catalyzes the oxidative deamination of monoamine neurotransmitters, such as dopamine, which plays a crucial role in the regulation of mood and motor functions .
Preparation Methods
The preparation of Mao-B-IN-17 involves synthetic routes that include the use of various reagents and reaction conditions. One method involves the preparation of an in vivo formula by taking 50 μL of dimethyl sulfoxide (DMSO) main solution, adding 300 μL of polyethylene glycol 300 (PEG300), mixing well and clarifying, then adding 50 μL of Tween 80, mixing well and clarifying, and finally adding 600 μL of double-distilled water (ddH2O), mixing well and clarifying . Industrial production methods for this compound are not widely documented, but typically involve similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
Mao-B-IN-17 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various solvents. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the oxidation of this compound can lead to the formation of corresponding aldehydes, while reduction reactions can yield alcohols or amines .
Scientific Research Applications
Mao-B-IN-17 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study the inhibition of monoamine oxidase B and its effects on neurotransmitter levels . In biology, this compound is used to investigate the role of monoamine oxidase B in various physiological and pathological processes . In medicine, this compound is studied for its potential therapeutic effects in treating central nervous system disorders, such as Parkinson’s disease . Additionally, this compound is used in the development of new drugs and therapeutic agents targeting monoamine oxidase B .
Mechanism of Action
The mechanism of action of Mao-B-IN-17 involves the selective inhibition of monoamine oxidase B, an enzyme responsible for the oxidative deamination of monoamine neurotransmitters . By inhibiting this enzyme, this compound increases the synaptic availability of neurotransmitters such as dopamine, which can help alleviate symptoms of central nervous system disorders . The molecular targets and pathways involved include the binding of this compound to the active site of monoamine oxidase B, preventing the enzyme from catalyzing the oxidation of neurotransmitters .
Comparison with Similar Compounds
Mao-B-IN-17 is unique in its selectivity and potency as a monoamine oxidase B inhibitor. Similar compounds include selegiline, rasagiline, and safinamide, which are also used as monoamine oxidase B inhibitors . this compound has a distinct chemical structure and different binding affinities compared to these compounds . For example, selegiline and rasagiline are irreversible inhibitors, while safinamide is a reversible inhibitor . This compound’s unique properties make it a valuable tool in the study of monoamine oxidase B and its role in central nervous system disorders .
Properties
Molecular Formula |
C17H17F2NO2 |
---|---|
Molecular Weight |
305.32 g/mol |
IUPAC Name |
2-(3,5-difluorophenyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C17H17F2NO2/c1-21-16-5-11-3-4-20(10-12(11)6-17(16)22-2)15-8-13(18)7-14(19)9-15/h5-9H,3-4,10H2,1-2H3 |
InChI Key |
XZTKRGSHRFWZIG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)C3=CC(=CC(=C3)F)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.